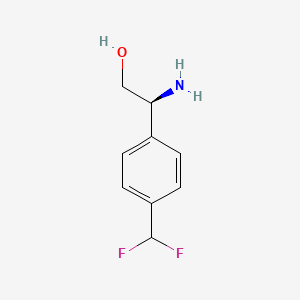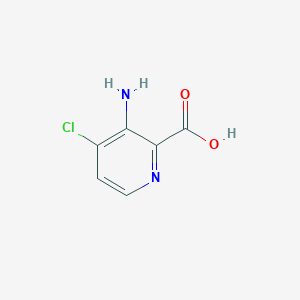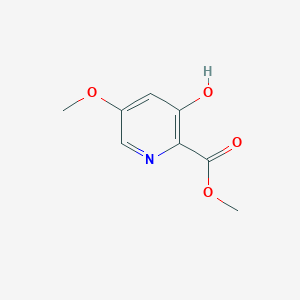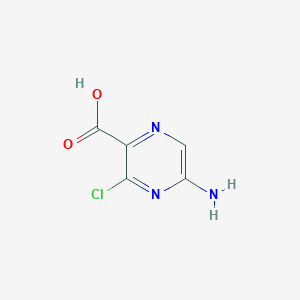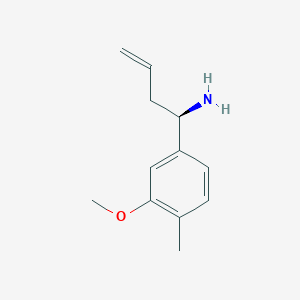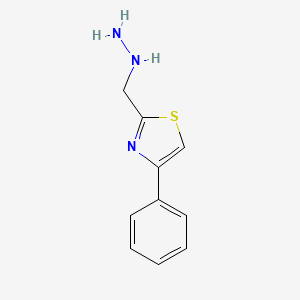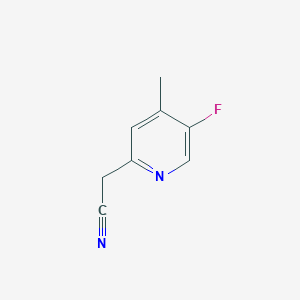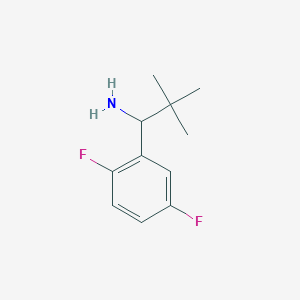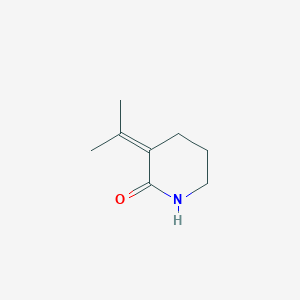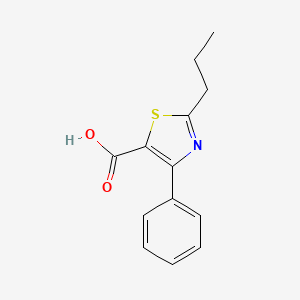
4-Phenyl-2-propylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-propylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-propylthiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea with a substituted acetophenone under acidic conditions, followed by oxidation to form the thiazole ring . The reaction conditions often include the use of sulfur-containing reagents such as sulfuryl chloride or thionyl chloride to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2-propylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Phenyl-2-propylthiazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cellular pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-propylthiazole-5-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring’s ability to participate in electron delocalization makes it a versatile scaffold for interacting with biological molecules .
Comparación Con Compuestos Similares
- 2-Phenyl-4-p-tolylthiazole-5-carboxylic acid
- 4-(4-Methylphenyl)-2-phenyl-5-thiazolecarboxylic acid
Comparison: 4-Phenyl-2-propylthiazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C13H13NO2S |
|---|---|
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
4-phenyl-2-propyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C13H13NO2S/c1-2-6-10-14-11(12(17-10)13(15)16)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,15,16) |
Clave InChI |
CYXPGHOHYSTKEO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


